

# (-)-Enitociclib: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(-)-Enitociclib, also known as (R)-Enitociclib, (-)-BAY-1251152, and (-)-VIP152, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 has emerged as a significant target in oncology.[2] By inhibiting CDK9, (-)-Enitociclib disrupts the transcription of short-lived anti-apoptotic proteins, such as MCL1 and MYC, which are crucial for the survival and proliferation of various cancer cells.[3][4] This technical guide provides an in-depth overview of the chemical properties and solubility of (-)-Enitociclib, along with relevant experimental protocols and a visualization of its targeted signaling pathway.

# **Chemical Properties**

(-)-Enitociclib is a small molecule with the following key chemical identifiers and properties.



Property	Value	Source
IUPAC Name	5-fluoro-4-(4-fluoro-2- methoxyphenyl)-N-[4-[(R)- (methylsulfonimidoyl)methyl]py ridin-2-yl]pyridin-2-amine	[5]
Molecular Formula	C19H18F2N4O2S	[5]
Molecular Weight	404.43 g/mol	[5]
Canonical SMILES	COC1=C(C=CC(=C1)F)C2=C C(=NC=C2F)NC3=NC=CC(=C 3)CINVALID-LINK(=N)=O	[5]
CAS Number	1610408-96-2	[1]
Appearance	Off-white to light yellow solid	[1]

# **Solubility Profile**

The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of (-)-Enitociclib has been characterized in several common solvents.

Solvent	Solubility	Concentration	Notes	Source
DMSO	22 mg/mL	54.40 mM	Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility.	[3]
Water	Insoluble	-	-	[6]
Ethanol	Insoluble	-	-	[6]



#### In Vivo Formulation

For in vivo studies in mouse models, **(-)-Enitociclib** has been formulated in a vehicle of PEG400, ethanol, and water at a ratio of 60:10:30.[7]

# Experimental Protocols Determination of Physicochemical Properties (General Methodology)

While specific experimental data for the melting point and pKa of **(-)-Enitociclib** are not publicly available, the following outlines the general methodologies used for their determination for small molecule inhibitors.

#### Melting Point Determination:

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary melting point method is a standard technique.[8]

- Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube.
- Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical detection system.
- Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C/min) is used for accurate determination.[8]
- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting point is indicative of a pure compound.

#### pKa Determination:

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different physiological pH values. Spectrophotometric and potentiometric titration are common methods.[9]



- Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
- Titration: The solution is titrated with a standardized acid or base.
- Measurement: Changes in UV-Vis absorbance or pH are monitored throughout the titration.
- Data Analysis: The pKa is determined from the inflection point of the titration curve or by analyzing the spectral shifts as a function of pH.

### **Solubility Determination (General Protocol)**

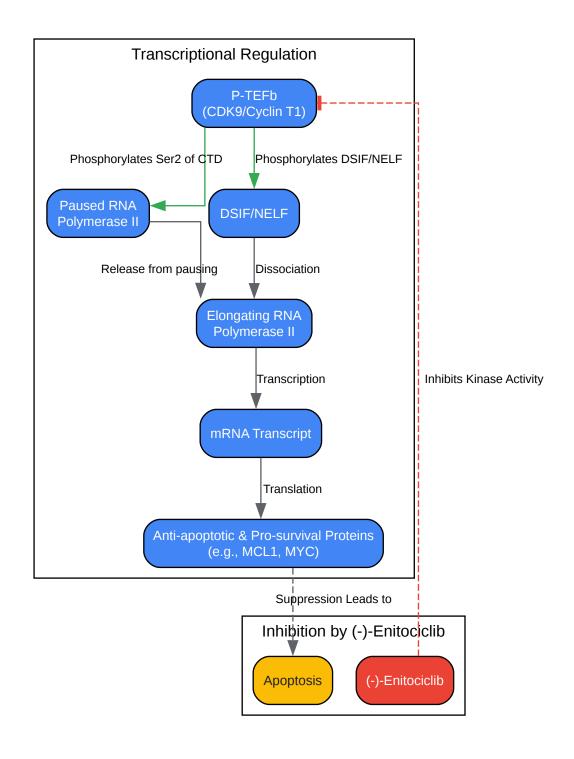
Equilibrium solubility is a fundamental property that can be determined using the shake-flask method.

- Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).
- Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of the dissolved compound in the clear supernatant or
  filtrate is determined using a suitable analytical method, such as High-Performance Liquid
  Chromatography (HPLC) with UV detection. A standard curve of the compound is used for
  accurate quantification.

# **Signaling Pathway**

**(-)-Enitociclib** exerts its therapeutic effect by targeting the CDK9 signaling pathway, a central regulator of gene transcription.





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Caption: CDK9 signaling pathway and its inhibition by (-)-Enitociclib.

### Conclusion



(-)-Enitociclib is a promising CDK9 inhibitor with well-defined chemical properties. Its solubility profile, particularly its high solubility in DMSO and insolubility in aqueous media, provides important guidance for its handling and formulation in preclinical research. The understanding of its mechanism of action through the inhibition of the CDK9 signaling pathway underscores its therapeutic potential in cancers dependent on transcriptional addiction. Further investigation into its physicochemical properties will continue to support its development as a potential anticancer agent.

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- To cite this document: BenchChem. [(-)-Enitociclib: A Technical Guide to its Chemical Properties and Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678949#enitociclib-chemical-properties-and-solubility]

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